4-(4-Methoxyphenyl)butanamide
CAS No.: 2222-15-3
Cat. No.: VC8091044
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2222-15-3 |
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Molecular Formula | C11H15NO2 |
Molecular Weight | 193.24 g/mol |
IUPAC Name | 4-(4-methoxyphenyl)butanamide |
Standard InChI | InChI=1S/C11H15NO2/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H2,12,13) |
Standard InChI Key | VBHLGXLPPGNNIE-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CCCC(=O)N |
Canonical SMILES | COC1=CC=C(C=C1)CCCC(=O)N |
Introduction
Chemical Identity and Structural Characteristics
4-(4-Methoxyphenyl)butanamide possesses the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . The compound’s structure features a butanamide chain (CH₂CH₂CH₂CONH₂) linked to a 4-methoxyphenyl aromatic ring. Key structural descriptors include:
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IUPAC Name: 4-(4-Methoxyphenyl)butanamide
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SMILES Notation: COC1=CC=C(C=C1)CCCC(=O)N
The methoxy group (-OCH₃) at the para position of the phenyl ring enhances the compound’s electron-donating properties, influencing its reactivity and interactions with biological targets .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-(4-Methoxyphenyl)butanamide typically involves multi-step organic reactions. Two primary methodologies are documented:
Method A: Carboxylic Acid to Amide Conversion
Hirsh et al. (2006) reported a 94% yield using a two-step process :
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Friedel-Crafts Acylation: Reacting 4-methoxyphenylacetyl chloride with ethylene in the presence of AlCl₃ to form 4-(4-methoxyphenyl)but-2-enoic acid.
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Amidation: Treating the intermediate with ammonium hydroxide under reflux to yield the final product .
Method B: Catalytic Hydrogenation
Larsen et al. (2002) achieved a 57% yield via catalytic hydrogenation of 4-(4-methoxyphenyl)-2-butenamide using palladium on carbon (Pd/C) under H₂ atmosphere .
Table 1: Comparative Synthesis Data
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1699 cm⁻¹ (C=O stretch) and 1511 cm⁻¹ (aromatic C=C) .
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NMR (¹H): δ 7.25–6.85 (4H, aromatic), δ 3.80 (3H, OCH₃), δ 2.40–1.60 (6H, aliphatic) .
Industrial and Regulatory Considerations
Regulatory Status
Applications
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